N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyridine ring, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled using a palladium-catalyzed cross-coupling reaction. The triazole ring is often introduced via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product at a large scale.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the furan and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)16-5-2-1-3-6-16)21-11-14-9-15(12-20-10-14)18-7-4-8-26-18/h1-10,12-13H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUSJIWLHZHQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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